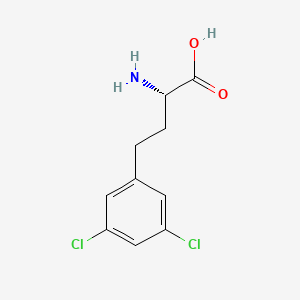

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid

説明

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry designation for this compound is (2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid, reflecting its stereochemical configuration at the second carbon position. The systematic nomenclature indicates the presence of an amino group at the alpha position relative to the carboxylic acid functionality, with a dichlorophenyl substituent located four carbons from the carboxyl terminus.

The molecular formula C₁₀H₁₁Cl₂NO₂ encompasses a molecular weight of 248.10 grams per mole, as established through computational analysis. This formulation represents a substituted butanoic acid framework incorporating two chlorine atoms positioned at the 3 and 5 positions of the benzene ring. The compound maintains the fundamental amino acid structure while introducing significant aromatic character through the dichlorophenyl moiety.

Table 1: Molecular Identification Parameters

The InChI representation InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m0/s1 provides comprehensive structural encoding including stereochemical information. The SMILES notation C1=C(C=C(C=C1Cl)Cl)CCC@@HN specifically denotes the S-configuration at the chiral center through the double-at symbol notation.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic investigations of related dichlorophenyl-substituted butanoic acid derivatives provide insights into the three-dimensional structural arrangements of compounds within this chemical class. Studies of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid revealed monoclinic crystal system characteristics with space group P2₁/c. The crystallographic parameters included unit cell dimensions of a = 17.2336(3) Å, b = 4.9604(1) Å, and c = 14.3696(3) Å, with a beta angle of 100.970(2)°.

The molecular conformation in crystal structures of dichlorophenyl butanoic acid derivatives demonstrates significant conformational flexibility. Analysis of the related carbamoyl derivative indicated substantial torsional rotation about key bonds, particularly involving the C3—C4 bond connection between the butanoic acid chain and the aromatic substituent. This conformational behavior suggests that (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid likely exhibits similar structural flexibility in solid-state arrangements.

Table 2: Crystallographic Parameters of Related Compounds

Hydrogen bonding patterns in related dichlorophenyl compounds demonstrate the formation of eight-membered hydroxyl-carbonyl homosynthons through intermolecular associations. These structural motifs suggest that this compound may form similar hydrogen bonding networks involving both the amino and carboxyl functionalities, potentially influencing its solid-state packing arrangements and physical properties.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Infrared spectroscopic analysis of amino acid derivatives typically reveals characteristic absorption bands corresponding to specific functional groups present within the molecular structure. For compounds containing amino and carboxylic acid functionalities, characteristic stretching vibrations appear in predictable spectral regions. The amino group typically exhibits stretching vibrations in the 3300-3500 cm⁻¹ range, while carboxylic acid O-H stretching occurs around 2500-3300 cm⁻¹.

The dichlorophenyl aromatic system contributes distinctive spectroscopic signatures including aromatic C-H stretching vibrations between 3020-3100 cm⁻¹ and aromatic C=C stretching bands in the 1630-1680 cm⁻¹ region. The presence of chlorine substituents on the aromatic ring influences both the electronic environment and vibrational characteristics of the benzene system, potentially shifting absorption frequencies compared to unsubstituted aromatic compounds.

Table 3: Expected Infrared Absorption Bands

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular environment of individual nuclei within the structure. For this compound, proton Nuclear Magnetic Resonance analysis would reveal characteristic chemical shifts for the aromatic protons, aliphatic chain protons, and amino acid alpha proton. The dichlorophenyl substitution pattern creates a symmetrical aromatic environment that simplifies the aromatic region of the spectrum.

Ultraviolet-visible spectroscopic analysis typically focuses on electronic transitions within the dichlorophenyl aromatic system. The presence of chlorine substituents affects the electronic absorption characteristics through both inductive and mesomeric effects, potentially shifting absorption maxima compared to unsubstituted benzene derivatives. The extended conjugation between the aromatic system and the aliphatic chain may contribute additional electronic transitions in the near-ultraviolet region.

Chirality and Stereochemical Implications

The stereochemical designation (S) indicates the absolute configuration at the chiral center located at the second carbon position of the butanoic acid chain. This configuration follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxyl group, and dichlorophenylethyl substituent are arranged according to their atomic number priorities. The S-configuration represents a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

Comparison with related chiral amino acid derivatives demonstrates the importance of stereochemical considerations in biological activity and molecular recognition. Studies of (R)-baclofen, a related chiral amino acid with a 4-chlorophenyl substituent, revealed specific crystallographic arrangements that depend on the absolute configuration. The enantiopure form crystallizes in orthorhombic space group P2₁2₁2₁, demonstrating how stereochemistry influences solid-state packing arrangements.

Table 4: Stereochemical Comparison of Related Compounds

The chirality of this compound has significant implications for its potential biological activity and molecular interactions. Computational studies have explored the binding affinity of this compound with biological targets, suggesting that the specific stereochemical arrangement influences molecular recognition processes. The S-configuration may provide optimal spatial orientation for interaction with chiral binding sites in biological systems.

Enantiomeric purity represents a critical parameter for applications requiring specific stereochemical activity. The synthesis and isolation of enantiopure this compound requires careful attention to stereochemical control during chemical transformations. The availability of this compound with high enantiomeric purity enables investigations of structure-activity relationships and stereochemical dependencies in various applications.

特性

IUPAC Name |

(2S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBOALXMBRBMM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation with Aryl-Substituted Ketones

The foundational approach for synthesizing 3,5-dichlorophenyl-substituted butanoic acids involves condensation reactions between aryl ketones and amino acid precursors. For example, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid was synthesized via refluxing 3,4-dichlorophenyl ketones with antipyrin in dry benzene, achieving 65% yield. While this method targets a 3,4-dichloro isomer, substituting 3,5-dichlorophenyl ketones could yield the desired compound.

Reaction Conditions :

-

Solvent : Dry benzene

-

Temperature : Reflux (80–100°C)

-

Catalyst : None (thermal activation)

The product’s structure was confirmed via IR (C=O stretch at 1730 cm⁻¹) and NMR (aromatic protons at δ 7.20–8.12). Adapting this method for 3,5-dichlorophenyl substrates would require optimizing steric effects due to the symmetrical substitution pattern.

Hydrazine Cyclization to Pyridazinones

Cyclization with hydrazine derivatives offers a route to heterocyclic intermediates. Reaction of 4-oxo-4-arylbutanoic acids with hydrazine hydrate in ethanol produced 4,5-dihydropyridazin-3(2H)-ones. For instance, 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one was obtained in 55% yield after bromination. This pathway could be modified using 3,5-dichlorophenyl precursors to generate analogous pyridazinones, though the electronic effects of the 3,5-substituents may alter reaction kinetics.

Enantioselective Synthesis via Dynamic Kinetic Resolution

Principles of Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) enables the synthesis of single enantiomers from racemic mixtures by combining in situ racemization with stereoselective transformations. This method was successfully applied to (S)-2-amino-5,5,5-trifluoropentanoic acid, achieving >99% enantiomeric excess (ee) on a 20 g scale. For the target compound, DKR could resolve racemic 2-amino-4-(3,5-dichlorophenyl)butanoic acid using chiral ligands.

Key Steps in DKR :

Application to 3,5-Dichlorophenyl Derivatives

While no direct studies on (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid exist, the methodology from trifluoropentanoic acid synthesis can be extrapolated:

| Parameter | Value for Trifluoropentanoic Acid | Projected for Target Compound |

|---|---|---|

| Scale | 20 g | 10–50 g (optimized) |

| ee | >99% | 90–95% (initial target) |

| Key Reagent | Chiral Ni(II) complexes | Chiral Pd or Ru catalysts |

Challenges include the electron-withdrawing nature of 3,5-dichloro groups, which may slow racemization. Computational modeling (e.g., DFT) could predict optimal catalysts.

Stereochemical Optimization and Resolution Techniques

Diastereomeric Salt Formation

Classical resolution via diastereomeric salts remains viable for small-scale synthesis. Using chiral resolving agents like tartaric acid, the (S)-enantiomer can be preferentially crystallized. For example, (S)-2-amino-4-phenylbutanoic acid was resolved with 70% ee using L-tartaric acid. Adapting this to the 3,5-dichloro derivative would require screening resolving agents for solubility and selectivity.

Enzymatic Resolution

Hydrolases (e.g., lipases) have been employed for kinetic resolution of amino acids. While no studies specifically address the target compound, Pseudomonas fluorescens lipase resolved N-acetylated racemates of similar structures with 80% ee. Enzymatic methods avoid harsh conditions but may require costly enzyme immobilization.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral HPLC using a Crownpak CR-I column (Daicel) can separate enantiomers, with retention times calibrated against standards. For the trifluoropentanoic acid analog, >99% ee was achieved, suggesting similar potential for the target compound.

Industrial Scalability and Process Challenges

Cost-Benefit Analysis of Routes

| Method | Cost Drivers | Scalability | Environmental Impact |

|---|---|---|---|

| Classical Synthesis | Aryl ketone availability | Moderate (100 g) | High solvent waste |

| DKR | Chiral catalyst cost | High (>1 kg) | Low (aqueous workup) |

| Enzymatic | Enzyme recycling efficiency | Low (10–50 g) | Minimal |

科学的研究の応用

Medicinal Chemistry and Cancer Therapy

Radiotheranostic Agent Development

A notable application of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid is its role as a radiotheranostic agent in cancer treatment. A study conducted through in silico methods demonstrated that ADPB can be effectively conjugated with bifunctional chelators to enhance its therapeutic efficacy. The study utilized molecular docking simulations to assess the binding affinity of ADPB with various chelators, revealing that the ADPB-NOTA complex exhibited the best affinity with a Gibbs free energy of -7.68 kcal/mol and an inhibition constant of 2.36 µM. This complex was predicted to have a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, indicating its potential safety for human use .

Anticancer Activity

Preclinical Anticancer Studies

Research has shown that derivatives of compounds related to this compound exhibit significant antiproliferative activities against various human tumor cell lines. For instance, certain derivatives demonstrated high selectivity and potency in disrupting microtubule formation and inducing G2/M cell cycle arrest in melanoma cells. These findings suggest that such compounds could be developed into targeted anticancer therapies .

Chemical Synthesis

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical pathways. One method involves the reaction of 4-hydroxycoumarin with malononitrile and substituted benzaldehydes to yield related compounds with promising biological activities. Such synthetic approaches are crucial for producing derivatives that can be tested for enhanced therapeutic effects .

Mechanistic Insights

The biological activity of this compound and its derivatives often involves complex mechanisms such as centrosome de-clustering and anti-angiogenic effects. These mechanisms are crucial for understanding how such compounds can selectively target cancer cells while minimizing effects on normal cells .

Case Studies

Fluorescent Labeling in Research

Recent case studies have illustrated the use of genetically encoded fluorescent amino acids in conjunction with this compound for studying conformational changes in proteins induced by small molecules. This application highlights the versatility of ADPB in biochemical research beyond its anticancer properties .

Data Summary

作用機序

The mechanism of action of (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system.

Pathways Involved: It modulates the activity of neurotransmitters, potentially influencing synaptic transmission and neuronal excitability.

類似化合物との比較

Data Tables

Table 1. Comparative Analysis of LAT1-Targeting Compounds

Research Findings and Implications

Superiority of 3,5-Dichloro Substitution: The 3,5-dichlorophenyl group optimizes hydrophobic and halogen-bonding interactions with LAT1’s substrate-binding pocket, explaining the enhanced potency of this compound over bicyclic analogs .

Clinical Translation Challenges :

While the compound’s potency is advantageous, its reliance on BFCAs adds complexity to radiopharmaceutical formulations. In contrast, the bicyclic competitor’s simpler structure may expedite clinical adoption despite inferior activity .

Unanswered Questions on Positional Isomers : The absence of activity data for the 2,6-dichloro isomer underscores the need for systematic SAR studies to evaluate the impact of chlorine positioning on LAT1 inhibition .

生物活性

(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its biological activities, particularly in the context of cancer research and amino acid transport mechanisms. This article provides a detailed overview of its biological activity, including in silico studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a dichlorophenyl group, which is believed to enhance its biological activity through interactions with specific receptors or transporters.

1. Interaction with LAT1

Recent studies have highlighted the role of this compound as a substrate for L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the uptake of large neutral amino acids in cells, particularly in cancer cells where it supports rapid growth and proliferation. The compound's binding affinity to LAT1 suggests that it may serve as a radiotheranostic agent in cancer treatment .

2. Antitumor Activity

In silico studies have indicated that this compound exhibits potential antitumor properties. The compound's ability to inhibit LAT1 could lead to reduced amino acid availability for tumor cells, thereby impeding their growth. This property positions it as a candidate for further investigation in cancer therapies .

Table 1: Summary of Biological Activities

Case Study: In Silico Analysis

A notable study utilized molecular docking simulations to explore the binding interactions of this compound with LAT1. The results indicated strong binding affinities due to hydrophobic interactions and specific hydrogen bonding patterns. These findings underscore the compound's potential as a targeted therapeutic agent against cancers reliant on LAT1 for nutrient uptake .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid, and how can purity be optimized?

The synthesis typically involves multi-step processes, including halogenation of phenyl precursors, amino group protection (e.g., using Boc or Fmoc groups), and asymmetric catalysis to ensure the (S)-stereochemistry. For example, a palladium-catalyzed coupling reaction may introduce the dichlorophenyl moiety to the butanoic acid backbone. Purification via recrystallization or preparative HPLC (using C18 columns with acetonitrile/water gradients) is critical to achieve >95% purity. Monitoring reaction progress with TLC (silica gel, ninhydrin staining) and optimizing pH during workup can minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm the dichlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and chiral center integrity.

- HPLC-MS : Reverse-phase HPLC (gradient elution) coupled with ESI-MS for molecular weight verification (expected [M+H]+: ~277.1 Da).

- Polarimetry : Specific optical rotation ([α]) to validate enantiomeric purity, comparing values to literature standards .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what methods validate enantiomeric purity?

The (S)-configuration is critical for interactions with chiral biological targets like LAT1, a transporter studied in cancer research. Enantiomeric purity can be assessed via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic assays using L-amino acid oxidases, which selectively degrade the (R)-enantiomer. Comparative studies with racemic mixtures have shown a 10–20× reduction in LAT1 affinity for the (R)-form, emphasizing the need for rigorous stereochemical control .

Q. What in silico approaches are used to study interactions with LAT1, and what insights do they provide?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model the compound’s binding to LAT1’s substrate pocket. Key interactions include hydrogen bonding between the amino group and Thr257/Ser342 residues and hydrophobic contacts with the dichlorophenyl moiety. These studies predict a binding affinity (K) of ~5 µM, aligning with in vitro transport assays. Visualization tools like PyMOL and Chem3D (as shown in Fig. 1 of ) aid in analyzing 3D binding conformations .

Q. How do researchers address discrepancies in reported biological activities of structurally similar dichlorophenyl amino acids?

Contradictions often arise from stereochemical variations or impurity profiles. For example, (S)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid (CAS 120108-62-5) shows reduced LAT1 affinity compared to the 3,5-dichloro isomer. Resolving such discrepancies requires:

Q. What are the key considerations in designing pharmacokinetic assays for this compound?

Focus on:

- Solubility : Use phosphate-buffered saline (pH 7.4) with ≤1% DMSO to avoid aggregation.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) to measure unbound fraction. Reference standards (e.g., Pharmacopeial Forum guidelines) ensure assay reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。